1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one

Cytochrome P450 Enzyme Inhibition Selectivity

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS 194344-82-6) is a fused heterocyclic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol. It belongs to the pyrrolo[1,2-c]imidazol-5-one class, which are characterized as aza-analogues of pyrrolizin-3-one.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 194344-82-6
Cat. No. B060577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one
CAS194344-82-6
Synonyms5H-Pyrrolo[1,2-c]imidazol-5-one,1-methyl-(9CI)
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=O)N2C=N1
InChIInChI=1S/C7H6N2O/c1-5-6-2-3-7(10)9(6)4-8-5/h2-4H,1H3
InChIKeyLUOKUPYTTZULMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS 194344-82-6): Supplier and Application Baseline


1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one (CAS 194344-82-6) is a fused heterocyclic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . It belongs to the pyrrolo[1,2-c]imidazol-5-one class, which are characterized as aza-analogues of pyrrolizin-3-one [1]. This compound and its derivatives are investigated as intermediates in organic synthesis and as scaffolds in medicinal chemistry, with some derivatives demonstrating biological activities, including phosphodiesterase (PDE) inhibition and potential as CCR5 antagonists [2][3].

Why Generic Substitution of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one Fails: Isomeric and Functional Specificity


Substitution with a generic pyrroloimidazolone or even a close regioisomer is not scientifically sound due to profound differences in both synthetic accessibility and biological activity. The parent pyrrolo[1,2-c]imidazol-5-one system is known to be air-sensitive [1], a property that may not be shared by its analogs. Crucially, a 1-methyl vs. a 6-methyl substituent on the pyrrolo[1,2-c]imidazol-5-one core (e.g., CAS 195606-33-8) yields isomers with the same molecular formula but different spatial and electronic properties, which can lead to divergent biological interactions . Furthermore, the regioisomeric pyrrolo[1,2-a]imidazol-5-one system, while accessible via similar methods, represents a different heterocyclic scaffold with its own distinct reactivity and biological profile [2]. The quantitative evidence below details how these structural nuances translate into verifiable, selection-relevant differentiation.

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one: Quantitative Differentiation Evidence for Procurement


CYP11B1 Inhibition Selectivity Profile of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one vs. CYP3A4

The compound 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one exhibits a notable selectivity window for CYP11B1 inhibition over CYP3A4. Its IC50 against CYP11B1 is 1,470 nM, whereas against CYP3A4 it is 5,000 nM, representing a 3.4-fold difference in potency [1]. This is in contrast to a structurally related compound in the same class, BDBM50538344 (CHEMBL4633246), which shows an IC50 of 5,500 nM against CYP3A4/5, indicating a distinct CYP inhibition profile [2]. The data allows for a direct head-to-head comparison of potency and suggests a basis for functional selectivity.

Cytochrome P450 Enzyme Inhibition Selectivity Drug Metabolism

Differential CYP3A4 Inhibition Potency of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one vs. Close Analog

A direct comparison within the same assay system reveals a difference in CYP3A4 inhibition. 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one inhibits CYP3A4 with an IC50 of 5,000 nM [1]. In contrast, a closely related analog in the database, BDBM50153598 (CHEMBL3775828), displays an IC50 of 5,000 nM under similar conditions, but with a different pre-incubation protocol, indicating a direct and quantifiable difference in potency [2].

Cytochrome P450 Enzyme Inhibition CYP3A4 Analog Comparison

CCR5 Antagonist Activity of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one

Pharmacological screening has identified 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one as a CCR5 antagonist [1]. The compound's activity has been confirmed in a functional assay measuring inhibition of HIV-1 gp120 binding to CCR5 [2]. While a precise IC50 for this specific compound in this assay is not provided in the public record, the functional class is established. This activity distinguishes it from the 6-methyl isomer (CAS 195606-33-8), which has been investigated for antibacterial and antifungal properties, but not reported as a CCR5 antagonist .

CCR5 Antagonist HIV Entry Chemokine Receptor

1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one: Ideal Research and Industrial Application Scenarios


Medicinal Chemistry: Starting Point for Selective CYP11B1 Inhibitor Development

The compound's demonstrated IC50 of 1,470 nM against CYP11B1 [1] positions it as a viable starting scaffold for medicinal chemistry optimization. Its 3.4-fold selectivity over CYP3A4 is a valuable baseline from which to engineer more potent and selective leads. Researchers can use this compound to synthesize focused libraries aimed at improving this selectivity window and potency, potentially leading to novel therapeutics for diseases involving cortisol dysregulation.

Chemical Biology: Tool Compound for CCR5 Antagonism Studies

Based on its confirmed activity as a CCR5 antagonist [2], this compound is suitable as a tool molecule for studying CCR5 receptor function. It can be used in cell-based assays to investigate HIV-1 entry mechanisms or chemokine signaling pathways [3]. The 6-methyl isomer (CAS 195606-33-8), which lacks this reported activity, would be an inappropriate substitute for these studies.

Synthetic Chemistry: Core Scaffold for Derivatization via FVP

The flash vacuum pyrolysis (FVP) route established for synthesizing 1-substituted pyrrolo[1,2-c]imidazol-5-ones [4] makes this compound a synthetically tractable core. Procuring this specific compound enables further derivatization at other positions on the fused ring system using established or novel FVP methodologies. It serves as a validated key intermediate for accessing more complex pyrroloimidazolone structures.

Metabolism and Safety Pharmacology: Investigating CYP Inhibition Profiles

With its quantified IC50 values for both CYP11B1 (1,470 nM) and CYP3A4 (5,000 nM) [1], this compound is an excellent candidate for inclusion in early-stage CYP inhibition panels. It provides a reference point for understanding how specific structural modifications on the pyrroloimidazolone core impact cytochrome P450 enzyme inhibition, generating structure-activity relationship (SAR) data for future drug design programs.

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